BBB Penetration: TBN (68% Brain-to-Plasma Ratio) vs. NXY-059 (≈1% Penetration)
TBN's blood-brain barrier penetration was quantitatively compared to NXY-059 in non-human primates [1]. Following intravenous administration at 30 mg/kg, TBN achieved a plasma Cmax of 370 μM and a CSF concentration of 176 μM at 15 min, reaching approximately 48% of the plasma concentration in the CSF compartment [1]. At 90 mg/kg, plasma Cmax reached 549 μM with CSF concentrations of 379 μM at 45 min [1]. A subsequent review quantified the brain-to-plasma ratio as approximately 68%, describing this as 'a significant improvement over traditional nitrones' [2]. In the same report, NXY-059's BBB penetration was cited as only 1% in rats, attributed to its two negatively charged sodium sulfonate moieties that impede passive diffusion across the BBB [1]. At 2 h post-administration, TBN was still present in CSF at concentrations of 58–148 μM, which falls within the 30–300 μM range demonstrated to protect cortical neurons against glutamate-induced excitotoxicity in vitro [1].
| Evidence Dimension | Blood-brain barrier penetration (brain-to-plasma ratio) |
|---|---|
| Target Compound Data | CSF concentration 176–379 μM in monkeys; brain-to-plasma ratio ~68% |
| Comparator Or Baseline | NXY-059: 1% brain penetration in rats [1]; no detectable therapeutic CSF levels reported |
| Quantified Difference | Approximately 68-fold difference in brain penetration ratio (68% vs. ~1%) |
| Conditions | Cynomolgus macaque stroke model, intravenous administration at 30 and 90 mg/kg; HPLC analysis of plasma and cisterna magna CSF; NXY-059 data from published rat studies |
Why This Matters
BBB penetration is the single most critical pharmacokinetic determinant for CNS-active neuroprotectants; NXY-059's 1% penetration was a key reason for its Phase III failure, making TBN's 68% brain-to-plasma ratio a decisive procurement criterion for CNS-targeted drug development.
- [1] Zhang Z, Zhang G, Sun Y, et al. Tetramethylpyrazine nitrone, a multifunctional neuroprotective agent for ischemic stroke therapy. Scientific Reports. 2016;6:37148. doi:10.1038/srep37148 View Source
- [2] From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health. Frontiers in Pharmacology. 2025;16:1653056. doi:10.3389/fphar.2025.1653056 View Source
